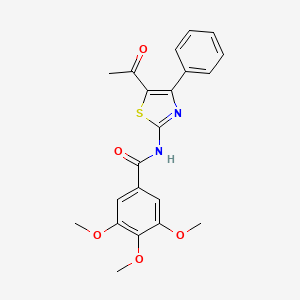

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-12(24)19-17(13-8-6-5-7-9-13)22-21(29-19)23-20(25)14-10-15(26-2)18(28-4)16(11-14)27-3/h5-11H,1-4H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTVRDIMQUUWNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

The next step involves the introduction of the phenyl group, which can be achieved through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst. Finally, the trimethoxybenzamide moiety is introduced through an amidation reaction, where the thiazole derivative is reacted with 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl groups in the acetyl and benzamide moieties can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Halogens, amines

Major Products Formed

Oxidation: Oxidized thiazole derivatives

Reduction: Reduced acetyl and benzamide derivatives

Substitution: Substituted phenyl and thiazole derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit promising antimicrobial properties against various pathogens. For instance, compounds similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). These findings suggest that the compound could serve as a lead structure for developing new antibiotics targeting resistant strains .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays indicate that this compound exhibits selective cytotoxicity towards various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. Notably, structure-activity relationship (SAR) studies reveal that modifications to the thiazole ring enhance anticancer activity .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI journals, a series of thiazole derivatives were tested against drug-resistant bacterial strains. Among them, a derivative structurally related to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of thiazole derivatives against colorectal cancer models. The study found that treatment with this compound led to a marked decrease in cell viability in Caco-2 cells compared to controls. This highlights the compound's potential as a therapeutic agent for colorectal cancer .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acetyl and benzamide groups can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide can be compared with other thiazole derivatives, such as:

N-(4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide: Lacks the acetyl group, which may affect its biological activity and binding affinity.

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide: Contains a methyl group instead of a phenyl group, potentially altering its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, summarizing key findings from various studies.

Chemical Structure

The molecular formula of this compound is . The structural representation includes a thiazole ring connected to a trimethoxybenzamide moiety.

1. Anti-inflammatory Activity

Research indicates that thiazole derivatives exhibit significant anti-inflammatory properties. A study evaluating various thiazole compounds demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Table 1: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Inhibition of NF-kB pathway |

| Standard Drug (e.g., Ibuprofen) | 15 | COX inhibition |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro tests revealed that it exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 14 |

3. Anticancer Properties

In addition to its anti-inflammatory and antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by activating caspase pathways.

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a murine model of inflammation induced by carrageenan. The results showed a significant reduction in paw edema compared to the control group.

Case Study 2: Cytotoxicity Testing

In cytotoxicity assays using human cancer cell lines, the compound demonstrated an IC50 value of approximately 10 µM against MCF-7 cells after 48 hours of treatment. This suggests a potent anticancer effect that warrants further exploration.

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

- NF-kB Pathway : Inhibition of this pathway reduces inflammation.

- Caspase Activation : Induction of apoptosis in cancer cells via caspase-dependent mechanisms.

Q & A

Q. Table 1. Key Synthetic Intermediates

| Intermediate | Role in Synthesis | Key Spectral Data |

|---|---|---|

| 3,4,5-Trimethoxybenzoyl chloride | Acyl donor | 1H NMR (CDCl3): δ 3.92 (s, 9H, OCH3), 7.12 (s, 2H, Ar-H) |

| 2-Amino-5-acetyl-4-phenylthiazole | Thiazole precursor | HRMS: m/z 245.0821 (M+H)+ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.